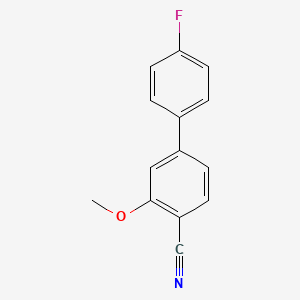

4'-Fluoro-3-methoxybiphenyl-4-carbonitrile

Description

4'-Fluoro-3-methoxybiphenyl-4-carbonitrile is a biphenyl derivative featuring a fluorine atom at the 4' position, a methoxy group at the 3 position, and a nitrile group at the 4 position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₀FNO, with a molecular weight of 243.24 g/mol. The compound’s structure combines electron-withdrawing (fluoro, nitrile) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity. This structural duality makes it valuable in pharmaceutical and materials science research, particularly in designing enzyme inhibitors, liquid crystal materials, and organic semiconductors .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-8-11(2-3-12(14)9-16)10-4-6-13(15)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHBWMQMWYYHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling with Pre-functionalized Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for biphenyl synthesis. In the preparation of 3'-fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile, a related compound, (4-cyanophenyl)boronic acid was coupled with 4-bromobenzaldehyde derivatives in PEG400/water under PdCl₂ catalysis, achieving 94% yield. Adapting this method, 3-methoxy-4-cyanophenylboronic acid could be coupled with 4-fluorobromobenzene. However, the commercial unavailability of such boronic acids necessitates in-house synthesis via Miyaura borylation of 3-methoxy-4-bromo-benzonitrile.

Post-coupling Functionalization

When pre-functionalized boronic acids are inaccessible, post-coupling modifications offer an alternative. For example, 4-fluoro-4′-methoxybiphenyl was synthesized via Pd(TFA)₂/Cu(OAc)₂-mediated coupling of phenylhydrazines, albeit with moderate yields (71%). Applying this strategy, 3-methoxy-4-bromobiphenyl could be coupled with 4-fluorophenylboronic acid, followed by cyanation of the bromo group. Cyanation via Pd-catalyzed reactions using Zn(CN)₂ or CuCN remains challenging due to side reactions, necessitating optimized conditions.

Friedel-Crafts Acylation and Subsequent Functionalization

Ketone Intermediate Formation

The patent US6160157A outlines a Friedel-Crafts acylation route for 4-cyano-4'-hydroxybiphenyl. By reacting 4-methoxybiphenyl with acetic anhydride in the presence of AlCl₃, 4-acetyl-4'-methoxybiphenyl was obtained in 65% yield. This intermediate is oxidized to a carboxylic acid (93% yield), which is amidified and dehydrated to the nitrile. Adapting this sequence, 4'-fluoro-3-methoxybiphenyl-4-carbonitrile could be synthesized by substituting the starting material with a fluorinated analog.

Dehydration of Amides

A critical step in the patent involves dehydrating 4'-methoxy-4-biphenylcarboxamide to the nitrile using 2,4,6-trichloro-1,3,5-triazine (TCT) in DMF, yielding 72.5%. This method avoids toxic cyanide reagents, offering a safer alternative to traditional cyanation. For the target compound, introducing fluorine early in the synthesis—e.g., using 4-fluoro-3-methoxyphenyl precursors—would streamline the process.

Cyanation Strategies

Dehydration of Amides

The patent’s amide-to-nitrile conversion via TCT is highly efficient. Applying this to 4'-fluoro-3-methoxybiphenyl-4-carboxamide, synthesized via amidification of the corresponding acid chloride, would yield the target nitrile. This method’s robustness is underscored by its insensitivity to electron-withdrawing groups like fluorine.

Metal-Catalyzed Cyanation

Pd-catalyzed cyanation of aryl halides, as demonstrated in fluorobiphenyl carboxylic acid synthesis, offers a one-step alternative. Using Zn(CN)₂ with Pd(PPh₃)₄, 4-bromo-3-methoxybiphenyl could be converted to the nitrile. However, competing hydrolysis and ligand requirements necessitate careful optimization.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions: 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: 4'-Fluoro-3-methoxybiphenyl-4-carboxylic acid

Reduction: 4'-Fluoro-3-methoxybiphenyl-4-amine

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Fluoro-3-methoxybiphenyl-4-carbonitrile is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.

Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile with structurally related biphenyl-carbonitrile derivatives:

Key Differences and Trends

Electronic Effects :

- Fluorine (electron-withdrawing) enhances metabolic stability and binding affinity in drug design.

- Methoxy (electron-donating) increases solubility and influences π-π stacking in liquid crystals.

- Hydroxy groups enable hydrogen bonding, critical for crystal engineering .

Synthetic Accessibility: Suzuki coupling is widely used for biphenyl derivatives (e.g., 3'-Fluoro-4'-formylbiphenyl-4-carbonitrile ). Chromene derivatives (e.g., 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carbonitrile) require condensation reactions .

Applications :

- Pharmaceuticals : Chromene derivatives show antitumor activity due to extended conjugation .

- Materials Science : Nitrile-containing biphenyls are used in liquid crystals and Ir(III) complexes for light-emitting cells (LECs) .

Research Findings and Data

Physicochemical Properties

LogP Values :

Thermal Stability :

- Methoxy-substituted biphenyls (e.g., 4'-methoxy derivative) exhibit higher melting points (~160–170°C) compared to fluoro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.